molecular formula C10H8ClN B1367173 6-Chloro-4-methylquinoline CAS No. 41037-29-0

6-Chloro-4-methylquinoline

Cat. No.: B1367173
CAS No.: 41037-29-0
M. Wt: 177.63 g/mol
InChI Key: NPPPLXJXZOCDHJ-UHFFFAOYSA-N
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Description

6-Chloro-4-methylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science

Synthetic Routes and Reaction Conditions:

    Friedländer Synthesis: One of the common methods for synthesizing quinoline derivatives, including this compound, is the Friedländer synthesis. This involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.

    Skraup Synthesis: Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction of the compound can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

Scientific Research Applications

6-Chloro-4-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-4-methylquinoline depends on its specific application:

Comparison with Similar Compounds

    4-Chloroquinoline: Similar in structure but lacks the methyl group at the 4th position.

    6-Methylquinoline: Similar in structure but lacks the chlorine atom at the 6th position.

    8-Chloro-4-methylquinoline: Similar but with the chlorine atom at the 8th position instead of the 6th.

Uniqueness:

Biological Activity

6-Chloro-4-methylquinoline is a heterocyclic compound belonging to the quinoline family, characterized by a chlorine atom at the sixth position and a methyl group at the fourth position of the quinoline ring. Its molecular formula is C₉H₈ClN, with a molecular weight of approximately 169.62 g/mol. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including antiviral, antibacterial, and potential anticancer properties.

Antiviral Activity

Research indicates that this compound and its derivatives exhibit significant antiviral properties. Notably, certain derivatives have been identified as non-nucleoside inhibitors against the hepatitis B virus (HBV), suggesting their potential as therapeutic agents in managing viral infections. These compounds may interfere with viral replication processes or modulate host cell responses, which are crucial for effective antiviral action.

Antibacterial and Antifungal Properties

The compound also demonstrates promising antibacterial and antifungal activities. Quinoline derivatives, including this compound, have shown effectiveness against various Gram-positive and Gram-negative bacteria. This broad-spectrum antimicrobial activity positions them as candidates for further investigation in drug discovery programs targeting infectious diseases.

Anticancer Potential

Among quinoline derivatives, certain compounds have displayed potent antiproliferative activity against cancer cells. For example, studies have shown that modifications to the structure of this compound can enhance its anticancer effects. The mechanisms behind these activities often involve the induction of apoptosis in cancer cells or inhibition of cell proliferation pathways.

Case Studies

  • Antiviral Efficacy : A study on modified quinoline derivatives highlighted their potential as inhibitors of HBV replication. The research demonstrated that specific structural features of these compounds significantly influenced their antiviral potency.
  • Anticancer Activity : In vitro studies have evaluated the antiproliferative effects of this compound on various cancer cell lines, revealing that some derivatives exhibit activity comparable to established anticancer drugs.

While specific mechanisms for this compound remain under investigation, general insights into quinoline compounds suggest that they may act through several pathways:

  • Interference with DNA/RNA Synthesis : Some quinolines can disrupt nucleic acid synthesis, which is critical for viral replication.
  • Modulation of Enzyme Activity : Quinoline derivatives may inhibit enzymes involved in cellular processes, thereby affecting cell growth and survival.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
4-MethylquinolineMethyl group at position 4Antibacterial properties
6-Bromo-4-methylquinolineBromine at position 6Potential antiviral activity
7-Chloro-4-methylquinolineChlorine at position 7Antimalarial activity
8-MethylquinolineMethyl group at position 8Antifungal properties

This table illustrates how variations in halogenation and methyl substitution influence the biological profiles of these compounds.

Properties

IUPAC Name

6-chloro-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPPLXJXZOCDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505620
Record name 6-Chloro-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41037-29-0
Record name 6-Chloro-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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